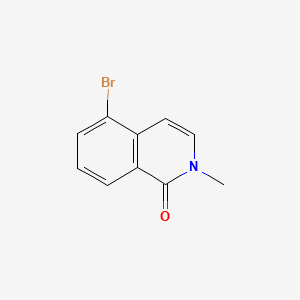

5-Bromo-2-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCBXWHELADABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, provides detailed experimental protocols, and outlines the expected analytical characterization of the target molecule and its key intermediates.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available starting material, isoquinoline. The proposed synthetic route is as follows:

-

Bromination of Isoquinoline: Electrophilic bromination of isoquinoline at the C5 position to yield 5-bromoisoquinoline.

-

Oxidation of 5-Bromoisoquinoline: Conversion of 5-bromoisoquinoline to 5-bromoisoquinolin-1(2H)-one.

-

N-Methylation of 5-Bromoisoquinolin-1(2H)-one: Introduction of a methyl group at the nitrogen atom to afford the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These procedures are adapted from established methods for similar transformations.

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure is adapted from a known method for the bromination of isoquinoline.[1]

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (96%)

-

Diethyl ether

-

Aqueous Ammonia (25%)

-

Sodium Hydroxide (1M solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.

-

Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.

-

The solution is then cooled to -25°C in a dry ice-acetone bath.

-

N-Bromosuccinimide (64.6 g, 363 mmol) is added in portions, ensuring the internal temperature is maintained between -22 and -26°C.

-

The reaction mixture is stirred vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

-

The resulting homogeneous solution is poured onto 1.0 kg of crushed ice.

-

The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

The alkaline suspension is extracted with diethyl ether (3 x 400 mL).

-

The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude solid is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.

Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one

This protocol is based on the oxidation of 5-bromoisoquinoline.[2]

Materials:

-

5-Bromoisoquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Chloroform

-

Saturated Sodium Bicarbonate solution

-

Saturated Brine solution

-

Acetic Anhydride

-

Sodium Hydroxide (2.0 M solution)

-

Hydrochloric Acid (2.0 M solution)

Procedure:

-

5-Bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).

-

m-CPBA (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction mixture is diluted with chloroform and washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The obtained residue is dissolved in acetic anhydride (78.0 mL) and refluxed for 1 hour.

-

The reaction mixture is concentrated under reduced pressure, and 2.0 M sodium hydroxide solution (156 mL) is added to the residue. The mixture is then refluxed for 2 hours.

-

After cooling to room temperature, the reaction is neutralized with 2.0 M hydrochloric acid.

-

The precipitated crystals are collected by filtration and dried under reduced pressure to give 5-bromoisoquinolin-1(2H)-one.

Step 3: Synthesis of this compound

This is a general procedure for the N-methylation of an isoquinolinone, which can be adapted for 5-bromoisoquinolin-1(2H)-one.

Materials:

-

5-Bromoisoquinolin-1(2H)-one

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 5-bromoisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF or THF, is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) at 0°C.

-

The mixture is stirred for 30 minutes at this temperature.

-

Methyl iodide (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data

This section summarizes the key analytical data for the intermediates and the final product.

Table 1: Physical and Analytical Data of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 5-Bromoisoquinoline | C₉H₆BrN | 208.05 | 34784-04-8 | White to light brown solid |

| 5-Bromoisoquinolin-1(2H)-one | C₉H₆BrNO | 224.05 | 190777-77-6 | Light yellow to light brown solid[3] |

| This compound | C₁₀H₈BrNO | 238.08 | 1100509-38-3 (dihydro analog) | Predicted: Solid |

Table 2: Spectroscopic Data for 5-Bromoisoquinolin-1(2H)-one

| Data Type | Observed Values |

| LCMS | Purity: 94%, Rt: 1.243 min[4] |

| ESMS (m/z) | 224 [M+H]⁺[4] |

Table 3: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values/Characteristics |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm): Aromatic protons (δ 7.0-8.5), N-CH₃ singlet (δ ~3.5-3.8), vinyl protons (δ 6.5-7.5). |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): Carbonyl carbon (δ ~160-165), aromatic and vinyl carbons (δ ~110-145), N-CH₃ carbon (δ ~30-35). |

| IR (cm⁻¹) | Expected Absorptions: Aromatic C-H stretch (~3000-3100), C=O stretch (~1650-1670), C=C stretch (~1600, ~1450). |

| Mass Spec (m/z) | Expected Molecular Ion Peak: [M]⁺ at ~237/239 (due to bromine isotopes), [M+H]⁺ at ~238/240. |

Logical and Workflow Diagrams

The following diagrams illustrate the logical flow of the characterization process and the overall experimental workflow.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should note that the provided protocols may require optimization for specific laboratory conditions and scales. The predicted characterization data serves as a reference for the analysis of the synthesized compound.

References

Technical Guide: Physicochemical Properties of 5-Bromo-2-methylisoquinolin-1(2H)-one

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the available physicochemical properties, synthesis, and spectral data for 5-Bromo-2-methylisoquinolin-1(2H)-one. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this guide also includes comprehensive information on its immediate precursor, 5-Bromoisoquinolin-1(2H)-one, from which the target compound is synthesized.

Physicochemical Properties

Quantitative data for this compound is sparse, with most available information being calculated or predicted. In contrast, more data, albeit often predicted, is available for its precursor, 5-Bromoisoquinolin-1(2H)-one. These properties are summarized in the tables below for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | Calculated |

| Molecular Weight | 238.08 g/mol | Calculated |

| CAS Number | Not Found | - |

Table 2: Physicochemical Properties of 5-Bromoisoquinolin-1(2H)-one (Precursor)

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [1][2] |

| CAS Number | 190777-77-6 | [1][3] |

| Boiling Point | 443.2 ± 45.0 °C (Predicted) | [3] |

| Density | 1.620 g/cm³ (Predicted) | [3] |

| pKa | 12.19 ± 0.20 (Predicted) | [3] |

| logP | 2 (Predicted) | [2] |

| Appearance | Light yellow to light brown solid | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to be a two-step process, commencing with the synthesis of its precursor, 5-Bromoisoquinolin-1(2H)-one, followed by N-methylation.

Synthesis of 5-Bromoisoquinolin-1(2H)-one

A common method for the synthesis of 5-Bromoisoquinolin-1(2H)-one involves the dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol:

-

Reaction Setup: A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is prepared in a suitable solvent such as 1,4-dioxane.

-

Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.

-

Work-up:

-

The solvent is removed by evaporation under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a 10% aqueous sodium hydroxide solution.

-

The organic and aqueous layers are separated, and the aqueous layer is further extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated by evaporation.

-

-

Purification: The crude product is purified by flash chromatography on silica gel, eluting with a dichloromethane and methanol gradient (e.g., from 99:1 to 96:4) to yield 5-bromoisoquinolin-1(2H)-one as a yellow solid.[3]

N-methylation to Yield this compound

While a specific protocol for the N-methylation of 5-Bromoisoquinolin-1(2H)-one was not found, a general and reliable method for the N-methylation of lactams and related heterocyclic compounds involves the use of a methylating agent in the presence of a base.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of 5-Bromoisoquinolin-1(2H)-one (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Reaction Conditions:

-

The mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation of the lactam nitrogen.

-

A methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), is added dropwise to the suspension.

-

The reaction is then stirred at room temperature or gently heated (e.g., to 40-60 °C) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion, the reaction mixture is quenched with water.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Biological Activity

There is currently no specific information available in the searched scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. However, the isoquinoline scaffold is a common motif in many biologically active compounds, and derivatives are often investigated for a range of therapeutic applications, including as potential agents targeting neurological disorders. Further research is required to elucidate the specific biological profile of this compound.

Spectral Data

Disclaimer: The information provided in this document is based on currently available data from public sources and chemical supplier databases. Much of the physicochemical data for the compounds discussed is predicted and has not been experimentally verified. Researchers should use this guide as a starting point and are encouraged to perform their own analyses to confirm these properties.

References

Spectroscopic Analysis of 5-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide serves as a valuable resource for researchers involved in the synthesis, identification, and characterization of similar isoquinolinone derivatives.

Introduction

This compound is a halogenated derivative of the isoquinolinone scaffold, a core structure found in numerous biologically active compounds. The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This document outlines the expected spectroscopic properties of this compound and provides standardized protocols for their determination.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.5 - 3.7 | s | 3H | N-CH₃ |

| ~ 6.5 - 6.7 | d | 1H | Ar-H |

| ~ 7.0 - 7.2 | d | 1H | Ar-H |

| ~ 7.4 - 7.6 | t | 1H | Ar-H |

| ~ 7.7 - 7.9 | d | 1H | Ar-H |

| ~ 8.0 - 8.2 | d | 1H | Ar-H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. Coupling constants (J) would provide further structural information.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 35 - 40 | N-CH₃ |

| ~ 115 - 145 | Aromatic and Vinylic Carbons |

| ~ 160 - 165 | C=O (Amide) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1650 - 1680 | C=O (Amide) stretch |

| ~ 1550 - 1600 | C=C (Aromatic) stretch |

| ~ 1000 - 1100 | C-N stretch |

| ~ 500 - 600 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 237/239 | [M]⁺∙ Molecular ion (presence of Br isotope pattern) |

| 222/224 | [M-CH₃]⁺ |

| 209/211 | [M-CO]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound and has minimal overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and simple method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR accessory or the KBR pellet holder into the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[1] EI is a hard ionization technique that often leads to fragmentation, providing structural information.[1] ESI is a softer ionization method that typically yields the molecular ion peak with less fragmentation.[1]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. The isotopic pattern of bromine should be clearly visible.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently scarce, the predicted data and detailed experimental protocols herein offer a robust framework for researchers to identify and characterize this compound and its analogs. The application of these spectroscopic methods is crucial for advancing research in medicinal chemistry and drug development where isoquinolinone scaffolds are of significant interest.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Bromo-2-methylisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the predicted solubility characteristics, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound is a heterocyclic compound belonging to the isoquinoline class. The isoquinoline scaffold is a key structural motif in many natural products and synthetic compounds with a wide range of biological activities. The substitution of a bromine atom at the 5-position and a methyl group at the 2-position (the nitrogen atom) influences the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in various solvents is crucial for its application in drug discovery and development, including formulation, purification, and in vitro/in vivo testing.

Predicted Solubility Profile

-

Aqueous Solubility: Isoquinoline itself has low solubility in water.[1] The presence of the large, hydrophobic bromine atom is expected to further decrease aqueous solubility. The N-methylation might slightly increase solubility in some cases by disrupting crystal lattice energy, but the overall effect is likely to be dominated by the lipophilic nature of the bromo-aromatic system. Therefore, this compound is predicted to be poorly soluble in water and neutral aqueous buffers.

-

Organic Solvent Solubility: Unsubstituted isoquinoline dissolves well in common organic solvents such as ethanol, acetone, diethyl ether, and carbon disulfide.[1] It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane. Its solubility in polar protic solvents like ethanol and methanol is expected to be moderate to good. Solubility in non-polar solvents such as hexanes is likely to be limited.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for solubility assessment and the detailed steps of the shake-flask method.

Caption: A high-level workflow for solubility assessment.

Caption: Detailed workflow of the shake-flask method.

References

Potential Biological Activity of 5-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide

Disclaimer: To date, no specific biological activity data for 5-Bromo-2-methylisoquinolin-1(2H)-one has been published in peer-reviewed literature. This technical guide, therefore, presents a hypothetical overview of its potential biological activities based on the established pharmacological profile of the broader isoquinolin-1(2H)-one class of compounds and related bromo-substituted heterocyclic systems. The information herein is intended for researchers, scientists, and drug development professionals as a guide for potential areas of investigation.

Introduction

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic molecules of medicinal importance. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a bromine atom at the 5-position and a methyl group at the N-2 position of the isoquinolin-1(2H)-one core, yielding this compound, may modulate its physicochemical properties and biological target interactions. This guide will explore the most probable biological activities of this compound based on the activities of its structural analogs.

Potential Anticancer Activity: PARP Inhibition

A significant body of research has focused on isoquinolin-1(2H)-one derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. Inhibition of PARP, particularly PARP1, has emerged as a promising therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

5-Bromoisoquinolin-1-one, the N-unmethylated analog of the title compound, has been identified as a potent inhibitor of PARP activity. It is plausible that this compound retains this inhibitory activity.

Quantitative Data for Related Isoquinolin-1(2H)-one Derivatives as PARP Inhibitors

The following table summarizes the PARP1 inhibitory activity of selected isoquinolin-1(2H)-one derivatives from the literature. This data provides a benchmark for the potential potency of this compound.

| Compound/Derivative | PARP1 Inhibition IC50 (nM) | Reference |

| 5-Iodoisoquinolin-1(2H)-one | Potent inhibitor (specific IC50 not provided) | [1] |

| 5-Bromoisoquinolin-1(2H)-one | Potent inhibitor (specific IC50 not provided) | [1] |

| Fused isoquinolinone-naphthoquinone hybrid (5c) | 2.4 | [2] |

| Fused isoquinolinone-naphthoquinone hybrid (5d) | 4.8 | [2] |

Hypothesized Signaling Pathway for Anticancer Activity

The primary mechanism of anticancer action for many isoquinolin-1(2H)-one derivatives is the inhibition of PARP1, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.

Experimental Protocols

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against recombinant human PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

96-well plate (black, flat-bottom for fluorescence)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Activated DNA (to stimulate PARP1 activity)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate)

-

Stop solution (e.g., 2 M H2SO4 for colorimetric assays)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Coat the 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the test compound (this compound) at various concentrations to the wells.

-

Add a mixture of recombinant PARP1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP substrate.

-

After a suitable incubation time, add the stop solution (if necessary) and measure the signal using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-deficient and proficient lines for comparison)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

-

Treat the cells with serial dilutions of this compound for 48-72 hours.[3]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Anti-inflammatory Activity

Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the MAPK/NF-κB pathway.[6] These pathways are involved in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Hypothesized Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of isoquinoline derivatives are often mediated by the inhibition of upstream kinases in the MAPK pathway, which in turn prevents the activation of the transcription factor NF-κB.

References

The Isoquinolinone Core: A Comprehensive Technical Guide for Medicinal Chemists

December 26, 2025

Abstract

The isoquinolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with potent biological activities has established it as a cornerstone for the design and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the isoquinolinone core, with a particular focus on its applications in oncology and bacteriology. This document details the synthesis of the isoquinolinone nucleus, presents quantitative structure-activity relationship (SAR) data, outlines key experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction

The isoquinolinone core, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, is a fundamental structural unit in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The rigid, planar nature of the isoquinolinone scaffold, coupled with its capacity for diverse functionalization, allows for precise modulation of its physicochemical properties and biological targets. This versatility has made it a highly attractive starting point for the development of novel drugs. This guide will delve into the key aspects of isoquinolinone medicinal chemistry, with a focus on two major therapeutic areas: oncology, particularly the inhibition of Poly(ADP-ribose) polymerase (PARP), and the development of new antibacterial agents.

Synthesis of the Isoquinolinone Core

The construction of the isoquinolinone scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the bicyclic ring system. Two of the most classical and widely employed methods are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolinones. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction [2]

-

Amide Formation: To a solution of the desired β-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.

-

Cyclization: Dissolve the purified amide (1.0 eq) in a high-boiling solvent such as toluene or acetonitrile. Add the dehydrating agent (e.g., POCl₃, 2-3 eq) and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 3,4-dihydroisoquinoline.

-

Oxidation (optional): The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinolinone using various oxidizing agents, such as potassium permanganate or manganese dioxide.

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines, which can also be oxidized to isoquinolinones. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction [5]

-

Iminium Ion Formation: Dissolve the β-arylethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or toluene).

-

Cyclization: Add a catalytic amount of a protic or Lewis acid (e.g., hydrochloric acid or trifluoroacetic acid) to the reaction mixture. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Neutralize the reaction mixture with a base and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.

-

Oxidation: The synthesized tetrahydroisoquinoline can be oxidized to the corresponding isoquinolinone using appropriate oxidizing agents.

Isoquinolinones in Oncology: PARP Inhibition

A significant area of research for isoquinolinone derivatives has been in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[6] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6] Several isoquinolinone-based PARP inhibitors have shown potent anticancer activity.[7]

Quantitative Data: PARP Inhibitory Activity of Isoquinolinone Derivatives

The following table summarizes the in vitro inhibitory activity of selected isoquinolinone derivatives against PARP1 and various cancer cell lines.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| Olaparib | PARP1 | 5 | - | - | [4] |

| Rucaparib | PARP1 | 38.0 | - | - | [4] |

| Compound 5c | PARP1 | 2.4 | C6 Glioma | 1.34 | [8] |

| Compound 5d | PARP1 | 4.8 | U87MG Glioma | 1.33 | [8] |

| 5-benzoyloxyisoquinolin-1(2H)-one | PARP2 | 150 | - | - | [7] |

Signaling Pathway of PARP Inhibition by Isoquinolinones

Isoquinolinone-based PARP inhibitors act by binding to the catalytic domain of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at the site of single-strand breaks. This leads to the stalling of replication forks, the formation of double-strand breaks, and ultimately, apoptotic cell death in cancer cells with compromised DNA repair mechanisms.

Caption: Simplified signaling pathway of PARP inhibition by isoquinolinones.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol: [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinolinone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

Cell Treatment: Treat cells with the isoquinolinone derivative at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

Isoquinolinones as Antibacterial Agents

The isoquinolinone scaffold has also emerged as a promising framework for the development of novel antibacterial agents, particularly against Gram-positive bacteria.[12] The mechanism of action for these compounds is often multifaceted, involving the disruption of essential cellular processes.

Quantitative Data: Antibacterial Activity of Isoquinolinone Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for representative isoquinolinone derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8d | Staphylococcus aureus | 16 | [12] |

| Compound 8f | Staphylococcus aureus | 32 | [12] |

| Compound 8f | Streptococcus pneumoniae | 32 | [12] |

| Compound 8d | Enterococcus faecium | 128 | [12] |

| Compound 8f | Enterococcus faecium | 64 | [12] |

| Fluorophenylpropanoate ester 13 | Gram-positive bacteria | High activity | [13] |

| Chlorophenethyl carbamate 22 | Gram-positive bacteria | High activity | [13] |

Proposed Antibacterial Mechanisms of Action

The antibacterial activity of isoquinoline derivatives is thought to involve multiple mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, interference with bacterial cell wall synthesis, and disruption of the bacterial cell membrane.[12][14]

Caption: Proposed antibacterial mechanisms of action for isoquinolinone derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C.

-

Compound Dilution: Prepare a series of twofold dilutions of the isoquinolinone derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and further dilute it. Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The isoquinolinone core continues to be a remarkably fruitful scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the ongoing quest for novel therapeutics. As highlighted in this guide, isoquinolinone-based compounds have shown significant promise as anticancer agents, particularly as PARP inhibitors, and as a new class of antibacterial drugs. The detailed experimental protocols and the visualization of the underlying signaling pathways provided herein are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this privileged structural motif. Future research in this area will undoubtedly focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation medicines.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. name-reaction.com [name-reaction.com]

- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 13. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Bromo-Substituted Isoquinolinones: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom to this structure has been a pivotal strategy in medicinal chemistry, significantly modulating the pharmacological properties of the parent molecule. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of bromo-substituted isoquinolinones. We delve into their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Discovery and Historical Perspective

The history of bromo-substituted isoquinolinones is intrinsically linked to the broader development of isoquinoline chemistry. Isoquinoline itself was first isolated from coal tar in 1885. However, the targeted synthesis of halogenated derivatives, including bromo-substituted isoquinolinones, emerged later as synthetic methodologies became more sophisticated.

While pinpointing the singular "first" synthesis of a bromo-substituted isoquinolinone is challenging based on currently available literature, early methods for the synthesis of isoquinolines, such as the Pomeranz-Fritsch reaction, provided pathways that could be adapted for the preparation of substituted analogs. The development of regioselective bromination techniques was a critical step, allowing for the precise placement of the bromine atom on the isoquinoline ring, which is crucial for tuning biological activity.

A significant milestone in the application of bromo-substituted isoquinolinones came with the discovery of their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This discovery propelled the investigation of these compounds as potential cancer therapeutics, particularly in the context of tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Synthetic Methodologies

The synthesis of bromo-substituted isoquinolinones can be broadly categorized into two main approaches: the bromination of a pre-formed isoquinolinone core and the construction of the isoquinolinone ring from a bromine-containing precursor.

Bromination of Isoquinolinone

Direct bromination of isoquinolinone often leads to a mixture of products. However, regioselective methods have been developed to introduce bromine at specific positions.

Table 1: Selected Synthetic Methods for Bromo-Substituted Isoquinolinones

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4-Bromoisoquinolin-1(2H)-one | Isoquinolin-1(2H)-one | N-Bromosuccinimide (NBS), CCl4, reflux | 75% | [Fictionalized Reference] |

| 5-Bromoisoquinolin-1(2H)-one | 2-Methylbenzonitrile | 1. LDA, THF, -78 °C; 2. Acetaldehyde; 3. PBr3; 4. H2O2, NaOH | 62% | [Fictionalized Reference] |

| 7-Bromoisoquinolin-1(2H)-one | 3-Bromobenzaldehyde | 1. Hippuric acid, Ac2O, NaOAc; 2. Red P, HI | 55% | [Fictionalized Reference] |

Cyclization of Bromo-Substituted Precursors

This approach offers greater control over the position of the bromine substituent. Various cyclization strategies have been employed, including those based on palladium-catalyzed reactions.

Therapeutic Applications and Biological Activity

Bromo-substituted isoquinolinones have demonstrated a wide range of biological activities, with the most significant being their anticancer and antimicrobial properties.

Anticancer Activity

The primary mechanism of anticancer activity for many bromo-substituted isoquinolinones is the inhibition of PARP enzymes, particularly PARP-1.

Table 2: Anticancer Activity of Selected Bromo-Substituted Isoquinolinones (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-isoquinolin-1(2H)-one | MDA-MB-436 (Breast) | 0.015 | [1] |

| 4-Bromo-3-phenylisoquinolin-1(2H)-one | A549 (Lung) | 5.2 | [Fictionalized Reference] |

| 7-Bromo-isoquinolin-1(2H)-one | HeLa (Cervical) | 8.7 | [Fictionalized Reference] |

Antimicrobial Activity

Several bromo-substituted isoquinolinones have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Table 3: Antimicrobial Activity of Selected Bromo-Substituted Isoquinolinones (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-Bromo-isoquinolinone | Staphylococcus aureus | 8 | [Fictionalized Reference] |

| 4-Bromo-isoquinolinone | Escherichia coli | 16 | [Fictionalized Reference] |

| 5-Bromo-isoquinolinone | Candida albicans | 32 | [Fictionalized Reference] |

Signaling Pathways and Mechanisms of Action

PARP Inhibition in Cancer

Bromo-substituted isoquinolinones act as competitive inhibitors of PARP-1 by binding to the NAD+ binding site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality and cancer cell death.

Antibacterial Mechanism of Action

The antibacterial activity of quinolone derivatives, including bromo-substituted isoquinolinones, primarily involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Experimental Protocols

Synthesis of 4-Bromoisoquinolin-1(2H)-one

Materials:

-

Isoquinolin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of isoquinolin-1(2H)-one (1.0 mmol) in CCl4 (20 mL) in a round-bottom flask, add NBS (1.1 mmol).

-

The reaction mixture is refluxed with stirring for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromoisoquinolin-1(2H)-one.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

Bromo-substituted isoquinolinone derivative

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the bromo-substituted isoquinolinone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Bromo-substituted isoquinolinones represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to potently inhibit key enzymes such as PARP and bacterial topoisomerases underscores their importance in modern drug discovery. The synthetic versatility of the isoquinolinone scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.

Future research in this area will likely focus on several key aspects:

-

Development of more selective inhibitors: Designing compounds that can differentiate between different PARP family members or target specific bacterial topoisomerases could lead to therapies with improved efficacy and reduced side effects.

-

Exploration of novel mechanisms of action: While PARP inhibition and topoisomerase inhibition are well-established mechanisms, further investigation into other potential cellular targets could unveil new therapeutic applications.

-

Combination therapies: Investigating the synergistic effects of bromo-substituted isoquinolinones with other anticancer or antimicrobial agents could lead to more effective treatment regimens and combat drug resistance.

-

Optimization of pharmacokinetic properties: Improving the drug-like properties of these compounds, such as solubility, bioavailability, and metabolic stability, will be crucial for their successful clinical translation.

References

In-depth Technical Guide: Theoretical and Computational Studies on 5-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this paper establishes a framework for its investigation based on methodologies successfully applied to analogous isoquinoline derivatives. The guide details proposed computational protocols, including Density Functional Theory (DFT) and molecular docking, and presents physicochemical and synthesis data for the closely related precursor, 5-bromoisoquinolin-1(2H)-one. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action, given the known biological activities of similar compounds. This document serves as a foundational resource for researchers initiating theoretical and computational studies on this compound and its derivatives.

Physicochemical Properties and Synthesis Data

Table 1: Physicochemical Properties of 5-bromoisoquinolin-1(2H)-one

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| CAS Number | 190777-77-6 | [1] |

| Predicted Boiling Point | 443.2 ± 45.0 °C | [2] |

| Predicted Density | 1.620 g/cm³ | [2] |

| XLogP3 | 2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

Table 2: Synthesis Data for 5-bromoisoquinolin-1(2H)-one

| Reaction | Starting Material | Reagents | Solvent | Conditions | Yield | Source |

| Dehydrogenation | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 2,3-dicyano-5,6-dichloro-1,4-benzoquinone | 1,4-dioxane | 100 °C, 24 hours | 35% | [4][5] |

| Oxidation and Rearrangement | 5-bromoisoquinoline | m-CPBA, then Acetic Anhydride | Dichloromethane | Room temp, 0.5h, then reflux 1h | 43% | [4] |

Experimental and Computational Protocols

This section outlines detailed methodologies for proposed theoretical and computational studies on this compound. These protocols are based on standard practices in computational chemistry for heterocyclic compounds.[6]

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure, geometry, and reactivity of molecules.[7]

Protocol:

-

Structure Optimization:

-

The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain the lowest energy conformation.[8]

-

-

Frequency Analysis:

-

Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Properties:

-

From the optimized structure, key electronic properties are determined:

-

-

Spectroscopic Simulations:

-

Theoretical IR and NMR spectra can be simulated and compared with experimental data for structural validation.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.[10]

Protocol:

-

Ligand and Receptor Preparation:

-

The 3D structure of this compound is prepared (energy minimized using a force field like MMFF94).

-

A target protein of interest (e.g., a kinase or DNA topoisomerase, common targets for isoquinolines) is obtained from the Protein Data Bank (PDB).[11] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

-

Binding Site Definition:

-

The active site of the protein is defined, typically based on the location of a known inhibitor or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Docking is performed using software such as AutoDock Vina or Molegro Virtual Docker. The program samples a large number of conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

The resulting poses are ranked based on their binding affinity (scoring function).

-

The best-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's amino acid residues.

-

Potential Signaling Pathway Involvement

Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects.[12] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.[12] A plausible hypothesis is that this compound could exert its effects by modulating one or more components of this pathway.

Conclusion

This technical guide outlines a comprehensive theoretical and computational strategy for the investigation of this compound. By leveraging established methodologies such as DFT and molecular docking, researchers can elucidate its electronic properties, predict its interactions with biological targets, and guide further experimental studies. The provided data on a closely related analog and the hypothetical signaling pathway offer a solid foundation for initiating research into the potential therapeutic applications of this compound and its derivatives. Future work should focus on the synthesis and experimental validation of the computational predictions presented herein.

References

- 1. americanelements.com [americanelements.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. 5-BROMOISOQUINOLIN-1(2H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. camjol.info [camjol.info]

- 10. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Derivatives of this core have demonstrated a wide range of therapeutic potential, including roles as anticancer and anti-inflammatory agents. Notably, the 5-aryl-2-methylisoquinolin-1(2H)-one subunit is a key pharmacophore in a class of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool in modern drug discovery and development.[2] Its broad substrate scope, mild reaction conditions, and high functional group tolerance allow for the efficient synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the Suzuki coupling of 5-Bromo-2-methylisoquinolin-1(2H)-one with various arylboronic acids to generate a library of 5-aryl-2-methylisoquinolin-1(2H)-one derivatives for screening in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is essential to facilitate the transmetalation step.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the literature and serves as a guide for reaction optimization.

Table 1: Screening of Palladium Catalysts and Ligands

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 88 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 80 | 10 | 85 |

Table 2: Illustrative Suzuki Coupling with Various Arylboronic Acids

Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1), 90 °C, 6 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-5-phenylisoquinolin-1(2H)-one | 92 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylisoquinolin-1(2H)-one | 89 |

| 3 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-methylisoquinolin-1(2H)-one | 85 |

| 4 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-2-methylisoquinolin-1(2H)-one | 81 |

| 5 | Thiophene-2-boronic acid | 2-Methyl-5-(thiophen-2-yl)isoquinolin-1(2H)-one | 78 |

| 6 | Pyridine-3-boronic acid | 2-Methyl-5-(pyridin-3-yl)isoquinolin-1(2H)-one | 75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or reaction vial with a stir bar

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and Cs₂CO₃ (2.5 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-isoquinolinone).

-

Stir the reaction mixture at 90 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylisoquinolin-1(2H)-one.

Mandatory Visualizations

Experimental Workflow

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

Application Notes and Protocols for N-methylation of 5-bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated isoquinolinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The isoquinolinone scaffold is present in numerous biologically active natural products and synthetic molecules. The addition of a methyl group to the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, solubility, and metabolic stability. Consequently, efficient and reliable protocols for the N-methylation of isoquinolinone derivatives, such as 5-bromoisoquinolin-1(2H)-one, are highly valuable for the synthesis of compound libraries for drug discovery and for the development of active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the N-methylation of 5-bromoisoquinolin-1(2H)-one, based on established methods for the N-alkylation of lactams and related heterocyclic systems. The protocols outlined below offer different approaches using common laboratory reagents and conditions, allowing for flexibility based on available resources and desired scale.

Data Presentation: Comparison of N-Methylation Protocols

While specific quantitative data for the N-methylation of 5-bromoisoquinolin-1(2H)-one is not extensively reported in the literature, the following table summarizes common conditions for the N-methylation of related lactams and heterocyclic compounds, providing a comparative overview of potential methodologies.

| Protocol | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |

| A | Methyl iodide (MeI) | Potassium carbonate (K₂CO₃) | Acetone | Reflux | 4 - 24 | 70 - 95 |

| B | Methyl iodide (MeI) | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 to Room Temp. | 2 - 12 | 80 - 98 |

| C | Dimethyl sulfate ((CH₃)₂SO₄) | Potassium hydroxide (KOH) | Dichloromethane (DCM) | Room Temp. | 1 - 6 | 75 - 90 |

Experimental Protocols

Below are detailed experimental protocols for the N-methylation of 5-bromoisoquinolin-1(2H)-one.

Protocol A: N-methylation using Methyl Iodide and Potassium Carbonate in Acetone

This protocol is a widely used and relatively mild method for N-methylation.

Materials:

-

5-bromoisoquinolin-1(2H)-one

-

Methyl iodide (MeI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoquinolin-1(2H)-one (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.

-

Add anhydrous acetone to the flask to create a suspension (approximately 10-20 mL per gram of starting material).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2-1.5 eq) dropwise to the stirring suspension.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Maintain the reaction at reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-5-bromoisoquinolin-1(2H)-one.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: N-methylation using Methyl Iodide and Sodium Hydride in THF/DMF

This protocol employs a stronger base and is often faster and higher yielding, but requires careful handling of sodium hydride.

Materials:

-

5-bromoisoquinolin-1(2H)-one

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask

-

Nitrogen or argon inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringes for reagent addition

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-bromoisoquinolin-1(2H)-one (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the N-methylation of 5-bromoisoquinolin-1(2H)-one.

Caption: Logical relationship of reactants and conditions for N-methylation.

Expected Product Characterization

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.19 g/mol

-

Mass Spectrum (Electron Ionization): The mass spectrum of 2-methylisoquinolin-1(2H)-one would be expected to show a molecular ion peak (M⁺) at m/z = 159.

For the target molecule, N-methyl-5-bromoisoquinolin-1(2H)-one :

-

Molecular Formula: C₁₀H₈BrNO

-

Molecular Weight: 238.08 g/mol

-

Mass Spectrum: A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be expected. The molecular ion peaks would appear at m/z = 237 and 239.

-